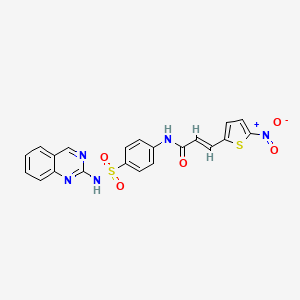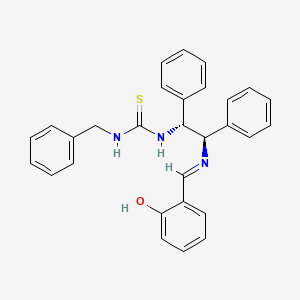
Tmv-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tmv-IN-6: is a novel antiviral and fungicidal agent that impedes the assembly of the tobacco mosaic virus by attaching to the coat protein of the virus. This compound has shown significant potential in controlling the spread of the tobacco mosaic virus, which is a harmful plant pathogen affecting various crops .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tmv-IN-6 involves the creation of chiral diamine derivatives containing 1,2-diphenylethylenediamine. The process includes several steps such as the formation of intermediates and the final product through specific reaction conditions .
Industrial Production Methods: The industrial production of this compound is still under research and development. the synthesis process can be scaled up by optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tmv-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Chemistry: Tmv-IN-6 is used as a model compound in studying the assembly and disassembly mechanisms of viral coat proteins. It helps in understanding the interactions between the virus and its host .
Biology: In biological research, this compound is utilized to investigate the antiviral mechanisms against the tobacco mosaic virus. It serves as a tool to study the virus’s life cycle and its interaction with plant cells .
Medicine: Although primarily used in plant virology, this compound’s mechanism of action provides insights into developing antiviral agents for other viruses. Its study can lead to the discovery of new therapeutic agents .
Mécanisme D'action
Tmv-IN-6 exerts its effects by binding to the coat protein of the tobacco mosaic virus. This binding disrupts the assembly process of the viral coat protein and RNA, preventing the formation of infectious viral particles. The compound forms multiple hydrogen bonds with the amino acid residues of the coat protein, enhancing its binding affinity and inhibitory effect .
Comparaison Avec Des Composés Similaires
Ningnanmycin: Another antiviral agent used to control the tobacco mosaic virus.
Ribavirin: A broad-spectrum antiviral agent with moderate efficacy against the tobacco mosaic virus.
Chalcone Derivatives: Compounds with antiviral properties similar to Tmv-IN-6 .
Uniqueness: this compound is unique due to its high binding affinity to the coat protein of the tobacco mosaic virus, resulting in a more effective inhibition of viral assembly compared to other compounds. Its chiral diamine structure also contributes to its distinct antiviral properties .
Propriétés
Formule moléculaire |
C29H27N3OS |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
1-benzyl-3-[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C29H27N3OS/c33-26-19-11-10-18-25(26)21-30-27(23-14-6-2-7-15-23)28(24-16-8-3-9-17-24)32-29(34)31-20-22-12-4-1-5-13-22/h1-19,21,27-28,33H,20H2,(H2,31,32,34)/t27-,28-/m1/s1 |
Clé InChI |
BMLTUNUPACSSLB-VSGBNLITSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N=CC4=CC=CC=C4O |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
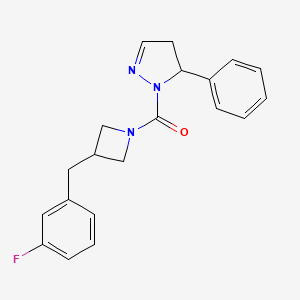
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)

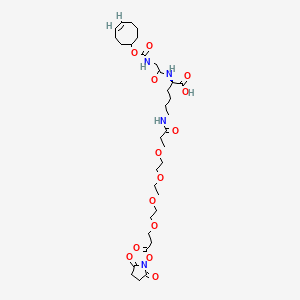
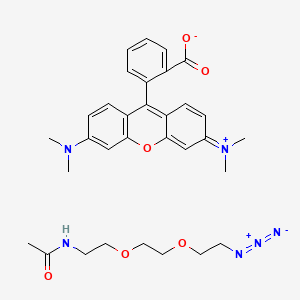
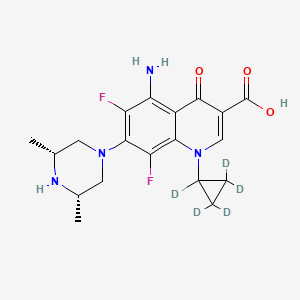
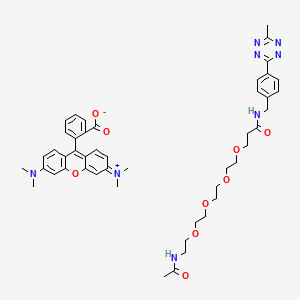
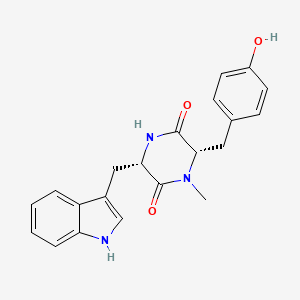
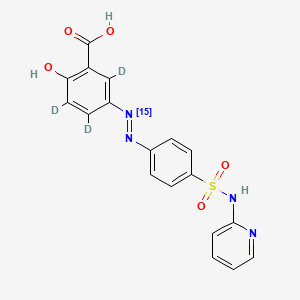
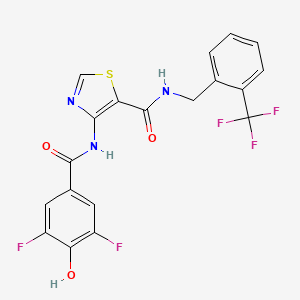
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
